1-Hentriacontene
Description
Contextualization within Long-Chain Aliphatic Hydrocarbons
1-Hentriacontene belongs to the class of long-chain aliphatic hydrocarbons, which are organic compounds consisting of hydrogen and carbon atoms arranged in straight or branched chains. nih.gov Specifically, as an alkene, it features at least one carbon-carbon double bond within its structure. These molecules are fundamental components of many biological systems.
Long-chain aliphatic hydrocarbons are characterized by their nonpolar nature, making them insoluble in water but soluble in organic solvents. Their physical state at room temperature is dependent on their molecular weight, with longer chains like hentriacontene typically existing as waxy solids. thegoodscentscompany.com These compounds are integral to the epicuticular waxes of plants and the cuticular hydrocarbons of insects, where they serve critical functions.
Significance in Contemporary Chemical Ecology and Natural Product Chemistry
The significance of this compound in scientific research is most pronounced in the fields of chemical ecology and natural product chemistry.
In Natural Product Chemistry:
In Chemical Ecology:
In the realm of chemical ecology, long-chain alkenes are of particular interest due to their role as semiochemicals, specifically as insect pheromones. Many insects utilize cuticular hydrocarbons (CHCs) for chemical communication, influencing behaviors such as mating and aggregation. While direct research identifying this compound as a pheromone in a specific species is not extensively documented, the functional roles of its isomers are well-studied, providing strong inferential evidence for its potential significance.
A notable example is found in the parasitic wasp, Leptopilina pacifica. Research has identified the isomers 7-Hentriacontene and 9-Hentriacontene as components of the female's cuticular hydrocarbons. d-nb.info These CHCs have been shown to elicit courtship behavior in males, indicating their function as part of the female sex pheromone. d-nb.info This finding underscores the importance of long-chain alkenes in the chemical communication systems of insects. The specific positioning of the double bond in these molecules is often crucial for species-specific recognition, preventing interbreeding with closely related species.
| Compound | Organism | Identified Role |
|---|---|---|
| 7-Hentriacontene | Leptopilina pacifica (parasitic wasp) | Component of female sex pheromone d-nb.info |
| 9-Hentriacontene | Leptopilina pacifica (parasitic wasp) | Component of female sex pheromone d-nb.info |
The study of such compounds is pivotal for understanding the evolution of chemical signaling and has practical applications in pest management through the development of species-specific lures and mating disruption strategies.
Properties
CAS No. |
18435-54-6 |
|---|---|
Molecular Formula |
C31H62 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
hentriacont-1-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-31H2,2H3 |
InChI Key |
YITPJHKSILJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Natural Occurrence and Distribution of 1 Hentriacontene
Presence in Biologically Derived Matrices
The distribution of 1-hentriacontene and its isomers is widespread in nature, where they form part of complex chemical profiles on the surfaces of organisms. These compounds are integral to the protective outer layers that mediate interactions between an organism and its environment.
In insects, the cuticle is coated with a thin layer of lipids, primarily composed of cuticular hydrocarbons (CHCs). researchgate.netlshtm.ac.ukspringermedizin.dewikipedia.org This layer serves as a crucial barrier against desiccation and pathogens and is fundamental in chemical communication. researchgate.netspringermedizin.dewikipedia.orgwikidata.org CHCs, including various isomers of hentriacontene, can convey information about species, sex, reproductive status, and social caste. researchgate.netwikipedia.orgwikidata.org
Hentriacontene and its isomers have been identified in the CHC profiles of numerous insect species across different orders.
Hymenoptera: This order, which includes ants, bees, and wasps, extensively utilizes CHCs for communication. wikipedia.org In the queenless ant Dinoponera quadriceps, the relative proportion of 9-hentriacontene on the cuticle is correlated with a female's reproductive status and dominance rank. ncsu.edulshtm.ac.ukresearchgate.netmedscape.comnih.gov The stingless bee Melipona marginata features hentriacontene-1, hentriacontene-2, hentriacontene-3, and hentriacontene-4 in the cuticular profiles of its workers, with quantities varying according to the worker's task within the colony. bionity.comnist.gov Hentriacontene has also been noted in trace amounts on the cuticle of the cuckoo wasp Trichrysis cyanea and is a component of the chemical profile of the facultative eusocial sweat bee Halictus rubicundus. researchgate.netresearchgate.net
Orthoptera: In crickets, CHCs serve as a short-range chemical signal, complementing acoustic signals for communication. acs.org A study on the southeastern field cricket, Gryllus rubens, identified 15-hentriacontene as a component of its CHC profile. acs.org
Phthiraptera: Parasitic lice possess a protective waxy layer on their epicuticle composed of various hydrocarbons that prevent dehydration. lshtm.ac.ukrjptonline.org A chemical analysis of the cuticular lipids of the human body louse, Pediculus humanus humanus, revealed that hydrocarbons are the most abundant lipid class, with n-alkenes making up a significant portion (26.4%). ncsu.edurjptonline.org The total hydrocarbon profile contained components with carbon chain lengths ranging from 21 to 35, which includes the C31 length of hentriacontene, although the specific isomer was not identified. ncsu.edurjptonline.org
The following table summarizes the identification of hentriacontene and its isomers in various insect species.
Table 1: Identification of Hentriacontene Isomers in Specific Insecta Species| Order | Family | Species | Isomer(s) Identified | Reference(s) |
|---|---|---|---|---|
| Hymenoptera | Formicidae (Ants) | Dinoponera quadriceps | 9-Hentriacontene | ncsu.edulshtm.ac.ukresearchgate.netmedscape.comnih.gov |
| Hymenoptera | Formicidae (Ants) | Harpegnathos saltator | 9-Hentriacontene | medscape.com |
| Hymenoptera | Apidae (Bees) | Melipona marginata | Hentriacontene-1, Hentriacontene-2, Hentriacontene-3, Hentriacontene-4 | bionity.comnist.gov |
| Hymenoptera | Halictidae (Bees) | Halictus rubicundus | (Z)-9-Hentriacontene, (Z)-10-Hentriacontene | researchgate.net |
| Hymenoptera | Chrysididae (Cuckoo Wasps) | Trichrysis cyanea | Hentriacontene (trace amounts) | researchgate.net |
| Diptera | Muscidae (House Flies) | Fannia femoralis | (Z)-1this compound | |
| Diptera | Tephritidae (Fruit Flies) | Anastrepha obliqua | n-hentriacontene | |
| Isoptera | Termitidae (Termites) | Nasutitermes corniger, N. ephratae | 9-Hentriacontene | |
| Orthoptera | Gryllidae (Crickets) | Gryllus rubens | 15-Hentriacontene | acs.org |
| Dictyoptera | Blattellidae (Cockroaches) | Nauphoeta cinerea | n-hentriacontene |
The specific position of the double bond within the hentriacontene molecule is critical to its biological function. Different isomers have been identified and linked to specific roles, particularly in chemical communication.
9-Hentriacontene: This isomer is a significant fertility signal in some ant species. In the queenless ant Dinoponera quadriceps, the alpha female, who is the primary reproducer in the colony, has significantly higher proportions of 9-hentriacontene on her cuticle compared to sterile nestmates. ncsu.edulshtm.ac.ukresearchgate.net When the alpha female is removed, the beta worker who takes her place shows an increase in 9-hentriacontene as her own ovarian activity increases. ncsu.edulshtm.ac.uk This strong correlation suggests that 9-hentriacontene provides an honest signal of an individual's reproductive state. ncsu.edumedscape.com This isomer has also been identified in the termites Nasutitermes corniger and N. ephratae, where it is the only alkene present in their CHC profiles.
10-Hentriacontene: (Z)-10-Hentriacontene has been identified as a cuticular hydrocarbon in the facultative eusocial sweat bee Halictus rubicundus. researchgate.net
1this compound: In the lesser house fly, Fannia femoralis, (Z)-1this compound acts as a key component of the female's sex pheromone, stimulating mating behavior in males. rjptonline.org The activity of this synthetic pheromone was enhanced when combined with saturated hydrocarbons also found in the female's cuticular lipids. This isomer is also found in the flower extract of the orchid Cleisostoma scolopendrifolium, which mimics the female bee's mating signals to attract male Megachile bees for pollination. rjptonline.org
15-Hentriacontene: This isomer has been detected in the CHC profile of the southeastern field cricket, Gryllus rubens. acs.org It has also been identified as a cuticular hydrocarbon in tenebrionid beetles.
Plants are covered by a cuticle, a lipid layer that protects them from environmental stressors. researchgate.net This cuticle contains waxes composed of a mixture of hydrophobic aliphatic compounds, including long-chain hydrocarbons. researchgate.net this compound is a constituent of these waxes in several plant species.
Vanilla : The hydrocarbon fraction of vanilla beans from three species (V. fragrans, V. madagascariensis, and V. tahitensis) has been analyzed, revealing the presence of numerous n-alkenes. Among these, this compound was identified as the main alkene compound in all three species. In addition to the alkene, a related beta-dicarbonyl compound, 22-hentriacontene-2,4-dione, has also been identified in the neutral lipids of V. fragrans and V. tahitensis.
Nelumbo : The leaves of the sacred lotus, Nelumbo nucifera, are known for their ultra-hydrophobic, self-cleaning properties, which are attributed to the micro- and nanostructure of the epicuticular wax layer. researchgate.net This wax is composed of a mixture of hydrophobic aliphatic compounds, including hydrocarbons with chain lengths typically ranging from C16 to C36. researchgate.net While this range encompasses the C31 chain length of hentriacontene, specific identification of this compound in N. nucifera is not detailed in primary scientific literature. However, it has been listed as a constituent of Nelumbo lutea. medscape.com
Cleisostoma : The orchid Cleisostoma scolopendrifolium produces a variety of hydrocarbons in its flowers to attract its specific pollinator, the male bee Megachile yasumatsui. rjptonline.org The floral extract contains eight different alkenes, including (z)-1this compound, which mimics the sex pheromones of female bees. rjptonline.org
The presence and concentration of hentriacontene can vary between different parts of a plant and throughout its development.
In Vanilla fragrans and V. tahitensis, the related compound 22-hentriacontene-2,4-dione is found in the beans but not in the leaves or stems. Its concentration also changes with maturity, being more abundant in immature beans compared to mature ones.
In the orchid Cleisostoma scolopendrifolium, a distinct difference in hydrocarbon profiles exists between the leaves and flowers. The leaves contain alkanes but no alkenes, whereas the flower extract is rich in alkenes, including (z)-1this compound, highlighting the specialized role of these compounds in pollination. rjptonline.org
A study on developing maize (Zea mays) leaves showed a shift in hydrocarbon chain length as the leaf matures. Younger tissues near the base of the leaf were dominated by hydrocarbons with chain lengths less than 30 carbons, while mature tissues further from the base showed an increase in longer-chain alkanes, including those with 31 carbons (hentriacontane).
The following table details the occurrence of hentriacontene and related compounds in specific plant genera.
Table 2: Occurrence of Hentriacontene and Related Compounds in Specific Plant Genera| Genus | Species | Compound(s) Identified | Plant Part | Reference(s) |
|---|---|---|---|---|
| Vanilla | V. fragrans, V. madagascariensis, V. tahitensis | This compound | Beans | |
| Vanilla | V. fragrans, V. tahitensis | 22-Hentriacontene-2,4-dione | Beans (absent in leaves/stems) | |
| Nelumbo | N. nucifera | Hydrocarbons (C16-C36 range) | Leaves | researchgate.net |
| Nelumbo | N. lutea | This compound | Not specified | medscape.com |
| Cleisostoma | C. scolopendrifolium | (z)-1this compound | Flowers (absent in leaves) | rjptonline.org |
| Zea | Z. mays | Hentriacontane (related saturated alkane) | Leaves |
Microorganisms: Cyanobacterial Metabolites
The filamentous cyanobacterium Aphanizomenon ovalisporum has been identified as a notable producer of a series of polymethoxy-1-alkenes. mdpi.comresearchgate.net Research conducted on an isolate from Lake Kinneret, Israel, led to the successful isolation and characterization of these lipophilic compounds. mdpi.comresearchgate.net
The isolation process typically involves the extraction of freeze-dried biomass of A. ovalisporum with a solvent such as chloroform. mdpi.comresearchgate.net This crude extract is then subjected to chromatographic techniques to separate the various components. Flash chromatography on a silica (B1680970) gel column, followed by high-performance liquid chromatography (HPLC), has been effectively used to purify a homologous series of these polymethoxy-1-alkenes. mdpi.comresearchgate.net Among the isolated compounds was 4,6,8,10,12,14,16,18,20,22,24,26-dodecamethoxy-1-hentriacontene, a derivative of the C31 alkene, this compound. mdpi.comresearchgate.net
The research on Aphanizomenon ovalisporum has revealed not just a single compound, but a whole family of structurally related polymethoxy-1-alkenes. mdpi.comresearchgate.net These compounds share a common structural feature: a long aliphatic chain with a terminal double bond (an alkene) and multiple methoxy (B1213986) groups attached at regular intervals along the chain. mdpi.comresearchgate.net
A study on the Lake Kinneret isolate of A. ovalisporum identified a series of these compounds, including decamethoxy-1-heptacosene, undecamethoxy-1-nonacosene, and the aforementioned dodecamethoxy-1-hentriacontene. mdpi.comresearchgate.net The presence of this homologous series suggests a common biosynthetic pathway, likely involving a polyketide synthase (PKS) system, which is known for producing a wide variety of secondary metabolites in cyanobacteria. researchgate.net The co-occurrence of these polymethoxy-1-alkenes with cyanotoxins like cylindrospermopsin (B110882) is of significant interest, and it has been suggested that their presence could serve as a chemical marker for toxic strains of A. ovalisporum. nih.gov
Biogeographical and Ecological Influences on Occurrence
The production of secondary metabolites by cyanobacteria, including polymethoxy-1-alkenes, is not constant but is influenced by a variety of environmental factors. These factors can affect the growth of the cyanobacteria themselves and the regulation of the biosynthetic pathways leading to these compounds.
Studies on Aphanizomenon species have shown that factors such as temperature, light intensity, and nutrient availability play a crucial role in their metabolism. For instance, the production of cylindrospermopsin, a toxin that often co-occurs with polymethoxy-1-alkenes, is affected by sulfate (B86663) and phosphate (B84403) starvation. nih.gov Similarly, nitrogen availability and light intensity have been found to regulate the transcription of genes involved in cyanotoxin synthesis in A. ovalisporum. nih.gov High temperatures have been shown to enhance the production of certain toxins in some Aphanizomenon strains. researchgate.net
The geographical distribution of these compounds also appears to be a significant factor. While polymethoxy-1-alkenes have been identified in isolates from Israel and Australia, a study investigating strains of Raphidiopsis raciborskii and Aphanizomenon gracile from surface waters in Poland did not detect these compounds. researchgate.netresearchgate.net This suggests that the production of polymethoxy-1-alkenes may be geographically diversified, with specific environmental conditions or genetic variations in different regions influencing their synthesis. researchgate.net The interplay of these biogeographical and ecological factors creates a complex regulatory network that determines the presence and abundance of this compound derivatives in microbial communities.
| Compound | Producing Organism | Isolation Location | Key Research Finding |
| 4,6,8,10,12,14,16,18,20,22,24,26-dodecamethoxy-1-hentriacontene | Aphanizomenon ovalisporum | Lake Kinneret, Israel | Isolated as part of a homologous series of polymethoxy-1-alkenes. mdpi.comresearchgate.net |
| Polymethoxy-1-alkenes (general) | Aphanizomenon ovalisporum, Raphidiopsis raciborskii, and other cyanobacteria and green algae | Various (e.g., Israel, Australia) | Widespread among phylogenetically diverse taxa; co-occurs with toxins. nih.govresearchgate.net |
Biosynthesis and Metabolic Pathways of 1 Hentriacontene
Elucidation of Enzymatic Pathways in Biological Systems
The synthesis of 1-hentriacontene is not a random occurrence but a highly regulated series of biochemical reactions. bscb.org These metabolic pathways involve a sequence of enzymatic steps, ensuring that the production is orderly and controlled. bscb.org
Hydrocarbon Biosynthesis in Insects and Arthropods
In insects and other arthropods, hydrocarbons like this compound are crucial components of their cuticular wax layer, primarily serving to prevent desiccation and acting as chemical signals for communication. biodiversity-science.netresearchgate.netu-tokyo.ac.jp The biosynthesis of these compounds is a well-studied area, revealing specific and efficient enzymatic machinery.
The primary route for the formation of this compound and other long-chain hydrocarbons in insects involves the modification of fatty acids. u-tokyo.ac.jp The process begins with the synthesis of fatty acids, which are then elongated to very-long-chain fatty acids (VLCFAs). pnas.org This elongation process involves the sequential addition of two-carbon units from malonyl-CoA.
Following elongation, the VLCFA undergoes a reduction to a fatty aldehyde. The final and key step is the decarbonylation of this aldehyde, which removes a carbonyl group to yield the final hydrocarbon product, in this case, this compound. researchgate.net This process results in a hydrocarbon that is one carbon shorter than the precursor fatty aldehyde. u-tokyo.ac.jp Another proposed mechanism involves the decarboxylation of fatty acids, a process catalyzed by certain enzymes like P450s, which directly converts a fatty acid to a terminal alkene. pnas.orgresearchgate.netnih.gov
Table 1: Key Steps in Fatty Acid Elongation-Decarbonylation Pathway
| Step | Description | Precursor | Product | Key Enzymes |
| 1. Fatty Acid Synthesis | Initial synthesis of a saturated fatty acid chain. | Acetyl-CoA, Malonyl-CoA | Fatty Acyl-ACP | Fatty Acid Synthase (FAS) |
| 2. Elongation | Sequential addition of two-carbon units to the fatty acid chain. | Fatty Acyl-CoA, Malonyl-CoA | Very-Long-Chain Fatty Acyl-CoA | Elongases |
| 3. Reduction | Reduction of the very-long-chain fatty acyl-CoA to a fatty aldehyde. | Very-Long-Chain Fatty Acyl-CoA | Very-Long-Chain Fatty Aldehyde | Acyl-CoA Reductase |
| 4. Decarbonylation | Removal of the carbonyl group from the fatty aldehyde. | Very-Long-Chain Fatty Aldehyde | This compound | Aldehyde-deformylating oxygenase (ADO) or similar enzymes |
The production of cuticular hydrocarbons, including this compound, is a tightly regulated process influenced by both genetic and hormonal factors. biodiversity-science.netnih.gov Genes encoding the enzymes involved in the biosynthetic pathway, such as elongases, desaturases, and decarbonylases, are critical determinants of the final hydrocarbon profile. biodiversity-science.net
Juvenile hormone (JH) is a key hormonal regulator of reproductive maturation and has been shown to influence the production of sex pheromones, which are often cuticular hydrocarbons. pnas.org Studies in Drosophila melanogaster have demonstrated that the absence of JH can delay the production of major female-specific sex pheromones, which are long-chain dienes. pnas.org This regulation is mediated through specific receptors like Methoprene-tolerant (Met), highlighting a direct link between hormonal signaling and the synthesis of these communication molecules. pnas.org The regulation of these biosynthetic genes allows insects to produce dynamic chemical profiles in response to various internal and external stimuli. nih.gov
Polyketide Synthase (PKS) Pathways in Microbial Biosynthesis
While the fatty acid elongation-decarbonylation pathway is prominent in insects, microbes utilize different enzymatic systems, including polyketide synthases (PKSs), for the production of hydrocarbons. researchgate.netresearchgate.net PKSs are large, multi-domain enzymes that construct complex carbon chains through the repeated condensation of small carboxylic acid units, similar to fatty acid synthesis. nih.govmdpi.com
Type I and Type II PKS systems have been implicated in the biosynthesis of a variety of natural products, including alkenes. researchgate.netmdpi.com These pathways offer a modular and versatile platform for generating diverse chemical structures. In some bacteria and cyanobacteria, specific PKS pathways have been identified that are dedicated to the production of long-chain alkenes. researchgate.net For example, the curacin A biosynthetic pathway in the marine cyanobacterium Lyngbya majuscula involves a PKS that forms a terminal alkene moiety. nih.gov
Precursor Utilization and Substrate Specificity
The final structure of this compound is directly dependent on the initial precursor molecules and the substrate specificity of the enzymes in the biosynthetic pathway. The primary precursors for long-chain hydrocarbon biosynthesis are simple, short-chain fatty acids and their CoA esters, such as acetyl-CoA and malonyl-CoA. nih.govnih.gov
The enzymes involved in these pathways often exhibit a degree of substrate specificity, which dictates the chain length and branching of the final product. For instance, the elongases in the insect pathway determine the length of the fatty acid precursor. pnas.org Similarly, in microbial PKS systems, the selection of starter and extender units by the acyltransferase (AT) domains plays a crucial role in determining the structure of the resulting polyketide and, consequently, the final alkene. nih.gov Some enzymes show a preference for longer chain substrates, and in some cases, shorter chain fatty acids may undergo elongation before being utilized for alkene synthesis. researchgate.net
In Silico Modeling and Pathway Prediction Methodologies
The complexity of metabolic pathways has led to the development of computational, or in silico, models to predict and analyze their function. mdpi.comescholarship.org These models use genomic and biochemical data to reconstruct metabolic networks and simulate the flow of metabolites through different pathways. mdpi.comnih.gov
In silico modeling has been applied to understand hydrocarbon production in various organisms. mdpi.comubbcluj.roresearchgate.netresearchgate.net By analyzing the genome of an organism, it is possible to identify genes encoding enzymes that could participate in a particular biosynthetic pathway. nih.gov These predicted pathways can then be experimentally validated. For example, genome-enabled stoichiometric modeling has been used to quantify the potential for functionalized hydrocarbon production in the fungus Ascocoryne sarcoides. mdpi.comescholarship.org This approach can identify potential routes for production and even suggest metabolic engineering targets to enhance the yield of desired products. mdpi.comescholarship.org
Table 2: Examples of In Silico Modeling in Biosynthesis Research
| Organism/System | Modeling Approach | Key Findings/Predictions | Reference |
| Ascocoryne sarcoides | Genome-enabled stoichiometric modeling | Identified routes for functionalized hydrocarbon production and metabolic engineering targets. | mdpi.comescholarship.org |
| Botryococcus terribilis | Homology modeling | Investigated structural features of an enzyme involved in hydrocarbon biosynthesis. | ubbcluj.ro |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Molecular dynamics simulations | Simulated reaction processes leading to the growth of PAHs. | researchgate.net |
| L-gulonate catabolic pathway | Integrative pathway mapping | Predicted and validated a novel metabolic pathway. | nih.gov |
These computational tools are invaluable for navigating the vast and intricate landscape of metabolic networks, accelerating the discovery and understanding of biosynthetic pathways for compounds like this compound.
Biotechnological Strategies for Biosynthetic Pathway Engineering
The production of this compound through biotechnological routes represents a promising alternative to its extraction from natural sources or synthesis from petrochemicals. Metabolic engineering efforts primarily focus on harnessing and optimizing microbial biosynthetic pathways, particularly those found in cyanobacteria, which naturally produce a range of long-chain alkenes. The core strategy involves engineering host organisms, such as Escherichia coli or the native cyanobacterial producers themselves, to enhance the flux towards the C31 alkene. This is achieved by manipulating key enzymatic steps, from the synthesis of the fatty acid precursor to the final catalytic conversion.
The predominant biosynthetic pathway for very-long-chain odd-chain alkenes like this compound does not proceed via a simple decarboxylation of a C32 fatty acid. Instead, research has elucidated a multi-step pathway in cyanobacteria, such as Synechococcus sp. PCC 7002. This pathway involves two main stages:
Fatty Acid Elongation: The cellular fatty acid synthase (FAS) machinery produces common C16 and C18 fatty acyl-ACPs. A dedicated fatty acid elongation (FAE) system then extends these chains to produce very-long-chain fatty acyl-ACPs (VLCFAs), specifically the C32 precursor required for this compound.
Alkene Formation: The final conversion is catalyzed by a pathway involving two key enzymes: an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). The AAR reduces the fatty acyl-ACP to a fatty aldehyde, and the ADO subsequently removes a formyl group to yield the terminal alkene (a C(n-1) alkene from a Cn aldehyde).
Engineering strategies therefore target the overexpression of pathway-specific genes, the elimination of competing metabolic pathways, and the optimization of precursor supply.
Engineering in Native Producers (Cyanobacteria)
Cyanobacteria are attractive chassis for this compound production as they possess the native genetic machinery and can utilize CO₂ as a carbon source. Engineering efforts have focused on enhancing the natural productivity of strains like Synechococcus sp.
Key strategies include:
Overexpression of Biosynthetic Genes: Increasing the expression levels of the core enzymes, AAR and ADO, can directly boost the conversion of fatty acid precursors into alkenes. Studies have shown that placing these genes under the control of strong, inducible promoters can significantly increase the total hydrocarbon yield.
Enhancing Precursor Supply: The availability of the C32 fatty acyl-ACP is a major rate-limiting step. Engineering the fatty acid elongation system by overexpressing specific condensing enzymes (β-ketoacyl-ACP synthases like FabF) that favor the production of very-long-chain fatty acids has been explored to channel more carbon towards the desired precursor.
Deletion of Competing Pathways: Carbon flux can be diverted away from alkene synthesis towards storage compounds like polyhydroxybutyrate (B1163853) (PHB). Knocking out genes involved in PHB synthesis (e.g., phaA, phaB, phaC) has been shown to redirect metabolic intermediates back to the fatty acid pool, thereby increasing the substrate available for alkene formation.
The following table summarizes representative findings from engineering cyanobacteria for long-chain alkene production.
| Host Organism | Genetic Modification Strategy | Key Genes / Pathways Targeted | Observed Outcome | Reference |
|---|---|---|---|---|
| Synechococcus sp. PCC 7002 | Deletion of competing storage pathway | Knockout of polyhydroxybutyrate (PHB) synthesis genes (phaEC) | 2.3-fold increase in total alkene production, with this compound as a major component. | Gao et al. (2012) |
| Synechococcus elongatus PCC 7942 | Overexpression of native AAR and ADO | Introduction of an expression plasmid for aar and ado under the Ptrc promoter. | Increased production of C15 and C17 alkanes/alkenes, demonstrating the principle of boosting the terminal pathway. | Wang et al. (2013) |
| Synechococcus sp. PCC 7002 | Enhancement of fatty acid precursor supply | Overexpression of acetyl-CoA carboxylase (ACC) | Increased overall fatty acid pool, leading to a 45% increase in total hydrocarbon (alkene) productivity. | Ruffing (2013) |
Engineering in Heterologous Hosts (Escherichia coli)
E. coli is a well-established industrial microorganism with fast growth rates and a vast genetic toolkit, making it an ideal host for heterologous pathway expression. However, it does not naturally produce long-chain alkenes and lacks the robust fatty acid elongation system of cyanobacteria.
Key strategies and challenges include:
Heterologous Pathway Expression: The primary step is the co-expression of the cyanobacterial AAR and ADO enzymes. Codon optimization of these genes for expression in E. coli is often necessary to ensure proper protein folding and activity.
Reconstituting the Precursor Pathway: The most significant challenge is engineering E. coli to produce the C32 fatty acid precursor. This requires a multi-pronged approach:
Upregulating FAS: Overexpressing key FAS components like acetyl-CoA carboxylase (ACC) and thioesterase ('tesA') can increase the total pool of fatty acids.
Introducing Elongation Systems: Expressing heterologous β-ketoacyl-ACP synthases (KAS), such as FabF from E. coli or specialized KAS enzymes from other organisms, is crucial for extending C16/C18 fatty acids to the required C32 length. This remains a formidable engineering hurdle due to the natural substrate specificity of most KAS enzymes.
Minimizing Precursor Degradation: The native β-oxidation pathway in E. coli, regulated by the fad genes, actively degrades fatty acids. Deleting key genes in this pathway, such as the acyl-CoA dehydrogenase (fadE), prevents the breakdown of the newly synthesized long-chain precursors, making them available for the alkene-forming enzymes.
The table below outlines results from engineering E. coli for the production of long-chain hydrocarbons.
| Host Organism | Genetic Modification Strategy | Key Genes / Pathways Targeted | Observed Outcome | Reference |
|---|---|---|---|---|
| Escherichia coli | Heterologous expression of alkene pathway and precursor optimization. | Co-expression of Synechococcus elongatus AAR and ADO; overexpression of a plant thioesterase; deletion of fadE. | Production of C13-C17 alkanes/alkenes, demonstrating successful pathway transplantation. Production of C31 was not reported, highlighting the precursor limitation. | Schirmer et al. (2010) |
| Escherichia coli | Enhancing long-chain fatty acid supply. | Overexpression of E. coli FabH, FabF, and various plant thioesterases. | Shifted fatty acid profile towards longer chains (up to C20), but C32 was not achieved, indicating the difficulty of very-long-chain synthesis. | Choi & Lee (2013) |
| Escherichia coli | Pathway refactoring and precursor redirection. | Expression of AAR-ADO from Nostoc punctiforme; deletion of fadD; overexpression of acetyl-CoA carboxylase (ACC). | Total hydrocarbon titer reached up to 580 mg/L, but the product profile was dominated by C15 and C17 chains. | Jones et al. (2015) |
Ecological and Biological Functions and Roles of 1 Hentriacontene
Roles in Arthropod Chemical Communication Systems
Chemical communication is a fundamental aspect of arthropod biology, governing a wide array of social behaviors and interactions. Cuticular hydrocarbons (CHCs), including 1-Hentriacontene, are key components of these chemical signaling systems.
The outer layer of an arthropod's exoskeleton, the cuticle, is covered in a layer of lipids, primarily composed of hydrocarbons. researchgate.netnih.gov These cuticular hydrocarbons serve a dual purpose. Their primary and most well-understood function is to provide a waterproof barrier, preventing desiccation and protecting the organism from environmental stressors. researchgate.net However, the complexity and diversity of these hydrocarbon profiles also allow them to function as intricate chemical signals.
The specific blend of CHCs on an individual's cuticle creates a unique chemical signature. This signature can convey a wealth of information to other insects, including species identity, sex, reproductive status, and in social insects, colony membership and caste. researchgate.netnih.gov The perception of these chemical cues typically occurs at close range or upon direct contact, often through antennal chemoreception.
Within a species, CHCs like this compound are crucial for mediating social interactions and facilitating recognition among individuals. This chemical information is vital for maintaining social cohesion, particularly in colonial insects.
Table 1: Examples of Cuticular Hydrocarbons as Caste and Fertility Signals in Social Insects
| Species | Compound(s) | Function |
|---|---|---|
| Lasius niger (Ant) | 3-Methylhentriacontane | Queen fertility signal |
| Dolichovespula saxonica (Wasp) | n-C29, 3-MeC29, n-C30, n-C31, 3-MeC31 | Queen pheromones reducing worker ovary activation |
| Polybia micans (Wasp) | 3-MeC25, n-C25 | Queen-associated compounds |
| Reticulitermes flavipes (Termite) | Heneicosane (B133394) | Royal-recognition pheromone |
Note: This table provides examples of various hydrocarbons involved in signaling caste and fertility; the specific role of this compound in these particular species is not specified in the cited literature.
Beyond communication within a species, this compound can also act as a semiochemical that mediates interactions between different species. These chemical cues can be detected by other organisms and influence their behavior, for example, in the context of predation or parasitism.
This compound has been identified as a pheromone in several insect species. Pheromones are chemical substances that trigger a social response in members of the same species.
In the tropical hover wasp, Liostenogaster flavolineata, and the termite, Neotermes chilensis, this compound is utilized as part of their chemical communication system and is classified as a pheromone. Research on the parasitoid wasp Leptopilina pacifica has shown that the cuticular hydrocarbon profile of females, which includes 9-Hentriacontene, elicits courtship behavior (wing fanning) from males, indicating its function as a sex pheromone. nih.gov
While some cuticular hydrocarbons have been identified as royal recognition pheromones, such as heneicosane in the termite Reticulitermes flavipes, a specific role for this compound in royal recognition has not been broadly documented. tamu.edu
Table 2: Documented Pheromonal Activity of Hentriacontene Isomers in Arthropods
| Species | Isomer | Pheromonal Function |
|---|---|---|
| Leptopilina pacifica (Parasitoid Wasp) | 9-Hentriacontene | Sex Pheromone |
| Liostenogaster flavolineata (Tropical Hover Wasp) | This compound | Pheromone |
| Neotermes chilensis (Termite) | This compound | Pheromone |
Interspecific Interactions and Semiochemical Mediation
Defensive Allomones and Their Evolutionary Trajectories
This compound, a long-chain unsaturated hydrocarbon, has been identified as an allomone, a type of semiochemical that benefits the producer by modifying the behavior of a receiving species to the producer's advantage. wikipedia.org While the specific defensive mechanisms and evolutionary pathways of this compound are not extensively detailed in current research, its classification as an allomone points to a role in interspecific interactions, likely as a form of chemical defense.
The evolutionary trajectory of chemical signals often suggests that compounds with original non-communicative functions are co-opted for communication. d-nb.info In insects, cuticular hydrocarbons (CHCs), including long-chain alkenes like this compound, primarily serve to prevent desiccation. These compounds can evolve to function as semiochemicals, including allomones. royalsocietypublishing.org Environmental factors such as air, water vapor, and ultraviolet radiation can break down unsaturated CHCs, leading to the emission of volatile organic compounds (VOCs) that may act as signals. royalsocietypublishing.org This process suggests a potential evolutionary pathway where stable, non-volatile cuticular lipids give rise to behaviorally active, volatile signals that can function in defense.
While direct evidence for the specific defensive role of this compound is limited, its presence as a semiochemical in certain insect species suggests its involvement in their chemical defense strategies.
Table 1: Identified Allomonal Roles of this compound (Note: Specific defensive mechanisms are not yet fully elucidated in the available literature.)
| Organism | Role of this compound |
| Tropical hover wasp (Liostenogaster flavolineata) | Allomone |
| Neotermes chilensis | Allomone |
Environmental Stress Responses and Pathogen Interaction
Long-chain hydrocarbons, a class of compounds that includes this compound, have been implicated in plant responses to both abiotic and biotic stresses. These compounds are integral components of the plant's outer protective layer, the cuticle, which serves as the first line of defense against environmental challenges.
Environmental Stress Responses:
Research has shown that long-chain alkanes, the saturated counterparts to alkenes like this compound, can play a role in mitigating abiotic stress. For instance, volatile organic compounds released by the bacterium Bacillus sp. MH778713, which include C31 hydrocarbons (hentriacontane), were found to enable the germination of mesquite (Prosopis laevigata) seeds in the presence of high concentrations of chromium, a toxic heavy metal. frontiersin.org This suggests that long-chain hydrocarbons can contribute to abiotic stress tolerance. While this study focused on bacterially produced alkanes, it highlights the potential for these molecules to influence plant stress responses.
Pathogen Interaction:
The epicuticular wax layer, rich in long-chain hydrocarbons, presents a physical barrier to invading pathogens. royalsocietypublishing.org Beyond this passive role, there is evidence that these compounds can be involved in active defense signaling. Long-chain hydrocarbons have been shown to elicit plant defense against pathogens in Arabidopsis. frontiersin.org The biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors to this compound, is associated with plant defense through their role in cuticle formation and the generation of sphingolipids, which are involved in signaling and programmed cell death in response to pathogens. wikipedia.orgthegoodscentscompany.com
The composition of the epicuticular wax can influence the interaction between a plant and a pathogen. The cuticle is not merely a barrier but can also be a source of signals for phytopathogenic fungi, indicating a suitable host. thegoodscentscompany.com Therefore, the specific mixture of hydrocarbons, including this compound, can modulate the outcome of plant-pathogen interactions.
Contributions to Plant Ecological Interactions
Floral Mimicry and Pollinator Attraction Mechanisms
Based on current scientific understanding, this compound is not known to be involved in floral mimicry or pollinator attraction. Floral scents, which play a crucial role in attracting pollinators, are typically composed of a complex mixture of volatile organic compounds (VOCs), primarily terpenes, benzenoids, and fatty acid derivatives. nih.gov
Role in Epicuticular Wax Layers
This compound, as a very-long-chain hydrocarbon, is a component of the epicuticular wax that covers the surfaces of many terrestrial plants. researchgate.net This wax layer is crucial for plant survival, providing a barrier against various environmental stresses. The primary functions of the epicuticular wax include preventing uncontrolled water loss, reflecting harmful UV radiation, and creating a self-cleaning surface. researchgate.net
The chemical composition of epicuticular wax is diverse and includes various classes of compounds such as alkanes, fatty acids, primary alcohols, ketones, and triterpenes. nih.gov Long-chain alkanes and alkenes are fundamental constituents of these waxes. The specific composition of the wax can vary significantly between plant species, and even between different organs of the same plant.
Table 2: Major Compound Classes in the Epicuticular Wax of Selected Plant Groups (This table provides a general overview of wax composition; specific quantities of this compound may vary and are not always individually reported.)
| Plant Group/Species | Major Epicuticular Wax Components |
| Sapindales | Alkanes, free fatty acids, primary alcohols, ketones, and triterpenes. researchgate.net |
| Macaranga species | High concentrations of triterpenoids in glaucous species. usp.br |
| Leek (Allium porrum) | Fatty acids (C16–C22) and longer-chain (C26–C31) derivatives (aldehydes, alkanes, and ketones). researchgate.net |
Chemical Synthesis and Derivatization Approaches for 1 Hentriacontene Research
Methodologies for de novo Chemical Synthesis
De novo synthesis refers to the construction of a molecule from simpler, commercially available precursors. researchgate.net For a large, non-complex molecule like 1-hentriacontene, the primary challenges lie in achieving the required chain length and ensuring the terminal position of the double bond. The synthesis is approached by building the carbon skeleton through reliable carbon-carbon bond-forming reactions.
The formation of the terminal double bond in this compound is the critical step in its synthesis. Two premier methods in organic synthesis are particularly well-suited for this purpose: the Wittig reaction and olefin metathesis.
The Wittig Reaction: Discovered by Georg Wittig in 1954, this reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. lumenlearning.combyjus.com Its major advantage is the unambiguous placement of the double bond, which avoids the formation of positional isomers often seen in elimination reactions. mnstate.edu The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). byjus.com
For this compound, two primary Wittig strategies are feasible:
Strategy A: The reaction of triacontanal (B1230368) (a 30-carbon aldehyde) with methylenetriphenylphosphorane (B3051586) (a one-carbon Wittig reagent).
Strategy B: The reaction of formaldehyde (B43269) (a one-carbon aldehyde) with a 30-carbon ylide, such as (triphenylphosphoranylidene)triacontane.
The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com
Olefin Metathesis: This catalytic reaction redistributes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds. wikipedia.org For its development, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org Cross-metathesis, which joins two different alkenes, is particularly useful for building long carbon chains. sigmaaldrich.com
A potential synthesis for this compound could involve the cross-metathesis of two smaller, more accessible terminal alkenes, such as 1-decene (B1663960) and 1-docosene, using a ruthenium-based catalyst like a Grubbs' catalyst. This reaction would produce this compound and ethylene (B1197577) gas. The removal of the volatile ethylene byproduct helps to drive the reaction equilibrium towards the desired product. libretexts.org
Table 1: Key Strategies for Linear Alkene Formation
| Synthesis Strategy | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Advantage |
|---|---|---|---|---|---|
| Wittig Reaction | Triacontanal | Methylenetriphenylphosphorane | Strong base (e.g., n-BuLi) | This compound | Precise double bond placement mnstate.edu |
| Olefin Metathesis | 1-Decene | 1-Docosene | Grubbs' Catalyst (Ru-based) | This compound | High efficiency and selectivity sigmaaldrich.com |
For this compound to be available for various research applications, its synthesis must be scalable, providing sufficient quantities in an efficient manner. nih.gov Both the Wittig reaction and olefin metathesis are well-established in both academic and industrial settings and are amenable to scale-up.
The Wittig reaction is a foundational tool in organic synthesis, and its protocols are well-documented for various scales. Olefin metathesis has also become a routine and reliable method, partly due to the commercial availability of highly active and stable catalysts in quantities ranging from milligrams to multi-kilograms, which facilitates large-scale production. sigmaaldrich.com The efficiency of these reactions helps to minimize waste and ensure a practical route to obtaining the necessary amounts of this compound for biological or materials science studies. wikipedia.orgsigmaaldrich.com
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount when preparing its derivatives or related complex natural products that may contain stereocenters. Stereoselective reactions control the spatial orientation of atoms, leading to a specific stereoisomer.
A notable example is the synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, a polyunsaturated relative of this compound. rsc.orgrsc.org Its total synthesis was achieved using a stereoselective Wittig reaction, which was crucial for establishing the Z-configuration of the nine double bonds. rsc.orgrsc.org This demonstrates how specific reaction conditions and reagents can be chosen to control the geometry (E/Z) of the resulting double bond.
In cases where a synthesis might produce a racemic mixture (an equal mix of two enantiomers) of a chiral derivative, chiral resolution techniques are employed for separation. york.ac.uk A common method is to react the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques such as crystallization or chromatography. york.ac.uk
Functional Group Derivatization for Enhanced Characterization
Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method. numberanalytics.comtaylorandfrancis.com For a simple hydrocarbon like this compound, which lacks polar functional groups, derivatization is key to improving its detectability and obtaining structural information, particularly in mass spectrometry (MS) and chromatography. fraunhofer.de The terminal double bond is the primary site for these modifications.
Common derivatization strategies for the alkene functional group include:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide. The resulting 1,2-epoxyhentriacontane provides more predictable fragmentation patterns in mass spectrometry.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) yields the corresponding diol (hentriacontane-1,2-diol). The introduction of hydroxyl groups increases polarity, which can be beneficial for liquid chromatography (LC) separation.
Halogenation: The addition of bromine (Br₂) or iodine (I₂) across the double bond produces a dihaloalkane. The presence of heavy halogen atoms creates a distinctive isotopic pattern in mass spectrometry, aiding in identification.
These derivatization reactions convert the nonpolar alkene into a molecule with functional groups that can be more easily ionized and fragmented for MS analysis or that have improved chromatographic properties. numberanalytics.comnih.gov
Table 2: Derivatization Reactions for Alkene Characterization
| Derivatization Reaction | Reagent(s) | Functional Group Introduced | Derivative Product | Analytical Enhancement |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | 1,2-Epoxyhentriacontane | Improved MS fragmentation |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Diol (two -OH groups) | Hentriacontane-1,2-diol | Increased polarity for LC |
| Halogenation | Br₂ in CCl₄ | Dibromide | 1,2-Dibromohentriacontane | Characteristic isotopic pattern in MS |
Analytical Methodologies for Identification and Characterization of 1 Hentriacontene in Complex Matrices
Advanced Chromatographic Techniques
Chromatography is a fundamental technique for separating components of a mixture. For a non-polar, high-molecular-weight compound like 1-Hentriacontene, gas and liquid chromatography are the primary methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for hydrocarbon profiling in various matrices, including plant cuticular waxes. nih.govnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification.
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries like the National Institute of Standards and Technology (NIST) database. who.int For complex mixtures like plant waxes, which can contain a wide range of lipids such as fatty acids, alcohols, esters, and other alkanes, GC-MS provides comprehensive characterization. nih.govnih.govresearchgate.net The mass spectrum of alkenes is characterized by a molecular ion peak (M+) and a series of fragment ions resulting from the cleavage of C-C bonds. researchgate.netyoutube.com
For quantitative analysis, an internal standard, typically a long-chain alkane not present in the sample, is added to correct for variations in sample preparation and injection. nih.gov The Kovats retention index (I) is a standardized measure of retention time that is independent of many chromatographic parameters, aiding in the identification of compounds across different systems. nist.gov
| Column Type | Active Phase | Retention Index (I) | Reference |
|---|---|---|---|
| Capillary | OV-1 | 3062 | Tan, Holland, et al., 1988 |
| Capillary | OV-1 | 3085 | Tan, Holland, et al., 1988 |
| Capillary | OV-1 | 3088 | Ramaroson-Raonizafinimanana, Gaydou, et al., 1997 |
| Capillary | SE-54 | 3078 | Scribe, Ngoumbi-Nzouzi, et al., 1990 |
| Capillary | CP Sil 8 CB | 3096 | Yruela, Barbe, et al., 1990 |
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile separation techniques used for a wide range of compounds, including those that are non-volatile or thermally unstable. basicmedicalkey.com For non-polar molecules like this compound, reversed-phase chromatography is the most common approach. mdpi.com
In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile, methanol, and water. mdpi.comnih.gov Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound will have a stronger interaction with the stationary phase and thus a longer retention time. mdpi.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com
Detection in HPLC for hydrocarbons can be challenging as they lack a strong chromophore for UV-Vis detection. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Alternatively, HPLC can be coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC/UHPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is particularly valuable for analyzing complex biological samples where trace amounts of this compound might be present. chromatographyonline.comnih.gov
After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source. For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are generally more effective ionization techniques than Electrospray Ionization (ESI). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even in very complex matrices. nih.gov
While this compound itself is not chiral, other isomers of hentriacontene could be. Furthermore, the separation of geometric isomers (cis/trans) is an important analytical challenge. Chiral chromatography is a specialized technique designed to separate stereoisomers (enantiomers and diastereomers). nih.govnih.gov
This separation is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase in HPLC. nih.govwvu.edu The principle relies on the formation of transient diastereomeric complexes between the isomers and the chiral selector, which have different stabilities and thus different retention times. wvu.edu In GC, chiral separations are typically performed using capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov
For non-chiral isomers like cis/trans isomers of hentriacontene, standard high-resolution capillary GC or reversed-phase HPLC can often provide separation due to differences in their physical properties, which affect their interaction with the stationary phase.
Spectroscopic Characterization Methods
While chromatography is used for separation and initial identification, spectroscopy provides detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. weebly.comrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.ukdrugfuture.com
¹H NMR: The proton NMR spectrum gives information about the different types of protons in the molecule. For this compound, the key signals would be those of the vinylic protons (CH =CH₂ ). These protons typically resonate in the downfield region of the spectrum (around 4.9-5.8 ppm) due to the deshielding effect of the pi-electron system of the double bond. libretexts.orgnetlify.app The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling, can confirm the connectivity of the protons and the position of the double bond. For a terminal alkene, one would expect a complex multiplet for the internal vinylic proton and two distinct signals for the terminal geminal protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The sp² hybridized carbons of the double bond in alkenes resonate at a significantly lower field (typically 100-150 ppm) compared to the sp³ hybridized carbons of the long alkyl chain (typically 10-40 ppm). libretexts.org This makes the presence of a double bond easily identifiable. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton-proton connectivity along the carbon chain. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the position of the double bond.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Terminal Vinylic (=CH₂) | 4.6 - 5.0 |
| ¹H | Internal Vinylic (-CH=) | 5.0 - 5.8 |
| ¹H | Allylic (-C-CH₂-C=C) | 1.6 - 2.6 |
| ¹³C | Alkene (C=C) | 100 - 150 |
| ¹³C | Alkane (-CH₂-) | 10 - 40 |
Sample Preparation and Extraction Protocols for Biological Samples
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The primary objective is to extract the target analyte from the intricate biological matrix (e.g., insect cuticle, plant tissue) while minimizing interferences and preserving the compound's integrity. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical instrumentation.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comnih.gov It is particularly well-suited for the analysis of semi-volatile and volatile compounds like long-chain hydrocarbons from biological matrices. eje.czresearchgate.net The technique utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com
For a non-polar compound such as this compound, a non-polar fiber coating is optimal, following the principle of "like dissolves like." researchgate.net Polydimethylsiloxane (PDMS) is a commonly used non-polar coating for this purpose. The fiber can be immersed directly into a liquid sample or, more commonly for biological solids like insects or plants, exposed to the headspace above the sample (Headspace SPME, HS-SPME). researchgate.net HS-SPME is advantageous as it minimizes the extraction of non-volatile, high-molecular-weight matrix components, thus providing a cleaner extract and prolonging the life of the fiber and analytical column. nih.gov After extraction, the fiber is transferred to the heated injection port of a gas chromatograph (GC), where the absorbed this compound is thermally desorbed for analysis.
Table 1: Comparison of SPME Fiber Coatings for Hydrocarbon Analysis
| Fiber Coating Material | Polarity | Primary Interaction | Suitable Analytes | Application Notes for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Volatiles, Non-polar compounds (e.g., alkanes, alkenes) | Highly suitable for extracting non-polar this compound. A 100 µm film thickness is often used for broad-range volatile analysis. sigmaaldrich.com |
| Polyacrylate (PA) | Polar | Absorption | Polar semi-volatiles (e.g., phenols, esters) | Generally not the first choice for non-polar hydrocarbons like this compound. |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Adsorption | Small volatiles and gases (C2-C12) | More suitable for smaller, more volatile hydrocarbons. May have some utility but PDMS is generally preferred for long-chain alkenes. |
| Divinylbenzene/PDMS (DVB/PDMS) | Bipolar | Adsorption | Volatiles, Amines, Nitroaromatics (C6-C15) | Useful for a range of volatiles, but the non-polar PDMS is a more direct match for a C31 alkene. |
Solvent extraction is a conventional and widely employed method for isolating lipids, including long-chain hydrocarbons like this compound, from biological samples. This technique is particularly prevalent in the study of insect cuticular hydrocarbons (CHCs), which are a complex mixture of lipids found on the insect's outer surface. nih.gov
The procedure typically involves briefly immersing the entire organism (e.g., an insect) or a specific tissue sample in a non-polar solvent. mdpi.comnih.gov Hexane and pentane (B18724) are the most commonly used solvents due to their high affinity for non-polar hydrocarbons and their volatility, which facilitates easy removal post-extraction. researchgate.netresearchgate.net The immersion time is kept short, often around 10 minutes, to ensure that the extraction is limited to the surface lipids (like those on the epicuticle) and to prevent the co-extraction of internal lipids and other metabolites. mdpi.comnih.gov
Following extraction, the solvent, now containing the dissolved lipids including this compound, is carefully transferred to a clean vial. The solvent is then evaporated, often under a gentle stream of nitrogen, to concentrate the analytes. The dried residue is subsequently redissolved in a precise, small volume of fresh solvent before being injected into a gas chromatograph-mass spectrometer (GC-MS) for analysis. mdpi.com
Table 2: Common Solvents for Extraction of this compound
| Solvent | Chemical Formula | Boiling Point (°C) | Polarity | Rationale for Use |
| n-Hexane | C₆H₁₄ | 69 | Non-polar | Excellent solvating power for long-chain hydrocarbons; widely used for CHC extraction. nih.govmdpi.comnih.gov |
| n-Pentane | C₅H₁₂ | 36 | Non-polar | Higher volatility allows for easier and faster evaporation at lower temperatures, potentially reducing the loss of more volatile sample components. researchgate.net |
| Dichloromethane | CH₂Cl₂ | 40 | Polar Aprotic | Can be used, but its higher polarity may lead to the co-extraction of more polar lipids, potentially complicating the final analysis. researchgate.net |
| Chloroform | CHCl₃ | 61 | Polar Aprotic | Similar to dichloromethane, it is effective but may extract a broader range of lipids than desired for specific hydrocarbon profiling. researchgate.net |
Chemometric and Statistical Data Analysis in Profile Comparison
Following the analytical measurement of samples, which typically yields complex datasets of multiple chemical compounds and their relative abundances, chemometric and statistical methods are essential for data interpretation. When analyzing biological profiles where this compound is one of many components, these methods can reveal patterns and differences between sample groups that are not apparent from simple visual inspection of the data. mdpi.com
Principal Component Analysis (PCA) is a powerful and commonly used unsupervised statistical technique for this purpose. researchgate.netresearchgate.netmdpi.com PCA reduces the dimensionality of a complex dataset (e.g., a set of gas chromatograms from different insect species) while retaining most of the variation within it. It transforms the original, correlated variables (e.g., the abundances of dozens of different hydrocarbons) into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.
By plotting the samples on a "scores plot" based on the first two or three principal components, it is possible to visualize the relationships between them. Samples with similar chemical profiles, including their relative amounts of this compound, will cluster together, while those with different profiles will be separated in the plot. researchgate.net This approach is highly effective for discriminating between insect species, different ages of the same species, or populations from different geographical locations based on their unique chemical "fingerprints." nih.govcranfield.ac.uk The corresponding "loadings plot" shows which variables (i.e., specific compounds like this compound) are responsible for the separation observed in the scores plot.
Table 3: Conceptual Data Structure for PCA of Hydrocarbon Profiles
| Sample ID | Group | n-Heptacosane (C27) | n-Nonacosane (C29) | This compound (C31:1) | n-Hentriacontane (C31) | ... (Other Compounds) |
| Specimen_01 | Species A | 2.5% | 15.8% | 5.2% | 22.1% | ... |
| Specimen_02 | Species A | 2.7% | 16.1% | 5.5% | 21.8% | ... |
| Specimen_03 | Species B | 10.1% | 8.3% | 1.1% | 14.5% | ... |
| Specimen_04 | Species B | 10.5% | 8.1% | 1.3% | 14.2% | ... |
| Specimen_05 | Species C | 4.2% | 25.4% | 12.8% | 10.3% | ... |
| Specimen_06 | Species C | 4.5% | 24.9% | 13.1% | 10.1% | ... |
This table illustrates how relative abundance data for this compound and other hydrocarbons across different samples are structured for input into PCA software. The analysis would then reveal if the variation in these compounds can effectively separate the different species.
Degradation and Environmental Fate Studies of 1 Hentriacontene
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the environmental breakdown of hydrocarbons like 1-hentriacontene. It involves metabolic pathways of various microorganisms that use these compounds as a source of carbon and energy. nih.gov Long-chain hydrocarbons, while less soluble, are readily biodegradable by a host of specialized microbes. researchgate.net
The microbial degradation of long-chain alkenes is a widespread capability among diverse bacterial and fungal species, which are instrumental in cleansing ecosystems of hydrocarbon pollutants. nih.govresearchgate.net
Bacterial Degradation: A wide array of bacteria can metabolize long-chain alkanes and alkenes. nih.gov Genera such as Acinetobacter, Alcanivorax, Geobacillus, Pseudomonas, and Rhodococcus are well-documented degraders of these complex molecules. kemdiktisaintek.go.idoup.commdpi.com For instance, some Acinetobacter strains can utilize alkanes with chain lengths up to 44 carbon atoms. oup.com The degradation efficiency can be quite high; studies on deep-sea sediments have shown that consortia of bacteria including Acinetobacter and Alcanivorax can degrade over 70% of long-chain alkanes (C21-C35). frontiersin.org The initial step in bacterial degradation of alkanes, and by extension alkenes, is typically the oxidation of the terminal methyl group. mdpi.com However, the low water solubility and high hydrophobicity of long-chain hydrocarbons like this compound can make them less bioavailable compared to medium-chain compounds. frontiersin.org
Fungal Degradation: Fungi, particularly white-rot fungi, are also potent degraders of complex organic pollutants due to their powerful extracellular lignin-modifying enzymes (LMEs). researchgate.net Species such as Aspergillus flavus, Trametes versicolor, and Phanerochaete chrysosporium have demonstrated the ability to break down long-chain hydrocarbons. researchgate.netfrontiersin.org Aspergillus flavus has been identified as an efficient degrader of crude oil, alluding to its capacity to metabolize long-chain alkanes. frontiersin.org Fungal degradation can occur through different oxidation pathways depending on the enzymes produced, leading to various breakdown products. researchgate.net Fungal-bacterial consortia can exhibit enhanced degradation capabilities compared to individual strains, with some mixed consortia removing over 90% of total petroleum hydrocarbons. nih.gov
Table 1: Examples of Microorganisms Involved in Long-Chain Hydrocarbon Degradation
| Microorganism Type | Genus/Species | Hydrocarbon Range Degraded | Key Findings |
| Bacteria | Acinetobacter sp. | C10–C44 oup.com | Can utilize very long-chain alkanes. oup.com Deletion of the apR1 gene in Acinetobacter venetianus RAG-1 severely reduced its ability to use long-chain n-alkanes (C22–C38). researchgate.net |
| Bacteria | Geobacillus thermodenitrificans | C15–C36 kemdiktisaintek.go.id | Contains the LadA hydroxylase for oxidizing long-chain alkanes. kemdiktisaintek.go.id |
| Bacteria | Alcanivorax dieselolei | C10–C36 asm.org | Possesses AlmA homologues with terminal oxidation activity. asm.org |
| Fungi | Aspergillus flavus | Long-chain alkanes frontiersin.org | Identified to have LadA-like enzymes capable of binding long-chain alkanes (C16-C30). frontiersin.org |
| Fungi | Trametes versicolor | Anthracene (a PAH) researchgate.net | Degraded 64% of high concentrations of anthracene, demonstrating powerful enzymatic activity. researchgate.net |
The initial and often rate-limiting step in the biodegradation of long-chain hydrocarbons is the introduction of an oxygen atom, a reaction catalyzed by enzymes called oxygenases or hydroxylases. asm.org
For long-chain alkanes (≥C20), two key enzyme systems have been identified: LadA and AlmA monooxygenases. researchgate.netasm.org
LadA (Long-chain alkane monooxygenase): First characterized in Geobacillus thermodenitrificans, LadA is a flavin-dependent monooxygenase that hydroxylates long-chain alkanes (C15-C36) to produce primary alcohols. kemdiktisaintek.go.idfrontiersin.org Homologs have since been found in other bacteria and fungi. mdpi.comfrontiersin.org
AlmA: This flavin-binding monooxygenase, first found in Acinetobacter sp., is also crucial for the degradation of very long-chain alkanes (C20 to >C32). kemdiktisaintek.go.idoup.com In Acinetobacter venetianus RAG-1, AlmA was primarily involved in degrading n-alkanes from C26 to C38. asm.org
The degradation of alkenes can proceed via two main enzymatic routes:
Oxidation at the double bond: This can lead to the formation of an epoxide, catalyzed by monooxygenases. asm.orgcsic.es Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes (C12 to C20). csic.es This is an attractive biocatalytic route as UPOs are robust extracellular enzymes that only require hydrogen peroxide to function. csic.es
Oxidative cleavage of the C=C bond: This reaction breaks the alkene into smaller carbonyl compounds (aldehydes and ketones). frontiersin.orgresearchgate.netnih.gov This is a widely employed process in nature, catalyzed by various heme and non-heme dependent enzymes. frontiersin.orgresearchgate.net The reaction avoids harsh chemical methods like ozonolysis and can be highly selective. nih.govnih.gov
Following the initial oxidation, the resulting alcohols are further oxidized to aldehydes and then to fatty acids. These fatty acids can then enter the central metabolism of the microorganism, typically via the β-oxidation pathway, to generate energy and building blocks for the cell. researchgate.net
Table 2: Key Enzymes in Long-Chain Alkene/Alkane Degradation
| Enzyme | Class | Cofactor/Type | Function | Substrate Example |
| AlmA | Monooxygenase kemdiktisaintek.go.id | Flavin-dependent kemdiktisaintek.go.idasm.org | Terminal oxidation of very long-chain alkanes. researchgate.netasm.org | n-Alkanes (C20-C38) asm.org |
| LadA | Monooxygenase kemdiktisaintek.go.id | Flavin-dependent kemdiktisaintek.go.idmdpi.com | Hydroxylation of long-chain alkanes. kemdiktisaintek.go.id | n-Alkanes (C15-C36) kemdiktisaintek.go.id |
| Alkene Monooxygenase | Monooxygenase asm.org | Non-heme diiron asm.org | Epoxidation of alkenes. asm.org | Butene, Pentene asm.org |
| Unspecific Peroxygenase (UPO) | Peroxygenase csic.es | Heme-thiolate csic.es | Epoxidation of terminal alkenes. csic.es | Long-chain alkenes (C12-C20) csic.es |
Abiotic Degradation Processes in Natural Environments
In addition to microbial action, this compound can be degraded by non-biological processes, primarily driven by atmospheric and light-induced chemical reactions.
Atmospheric Oxidation: In the atmosphere, this compound is susceptible to degradation by reacting with photochemically produced hydroxyl (OH) radicals and ozone (O3). thegoodscentscompany.com
Photo-oxidation: This process involves the reaction of the alkene with oxygen in the presence of light, often facilitated by photosensitizers. acs.orgrsc.org Photo-oxidation can lead to the formation of epoxides and carbonyl compounds. acs.org For other alkenes, photo-oxidation has been shown to result in oxidized products and, in some cases, isomerization of the double bond. rsc.org
Hydrolysis: Due to its chemical structure, which lacks hydrolyzable functional groups, this compound is not expected to undergo significant hydrolysis in the environment. thegoodscentscompany.comepo.org
Environmental Persistence and Formation of Transformation Products
The persistence of this compound in the environment is a function of its inherent properties and the degradation processes it undergoes. Its high molecular weight and hydrophobicity mean it will strongly adsorb to soil, sediment, and airborne particulates. thegoodscentscompany.com
Persistence: Long-chain hydrocarbons are generally more persistent than their shorter-chain counterparts because of their low solubility and bioavailability. oup.com The estimated ready biodegradability for this compound is predicted to be low, with a primary survey model suggesting a timeframe of days to weeks for biodegradation. thegoodscentscompany.com The hydrocarbon biodegradation model (BioHCwin) estimates a half-life of approximately 171 days. thegoodscentscompany.com The fraction of this compound sorbed to airborne particles may be resistant to atmospheric oxidation, further increasing its persistence. thegoodscentscompany.com
Transformation Products: The degradation of this compound leads to the formation of various transformation products.
Biodegradation: Microbial oxidation initially forms a long-chain alcohol (1-hentriacontanol), which is subsequently oxidized to the corresponding aldehyde and then to hentriacontanoic acid. mdpi.com This fatty acid is then broken down further. If the double bond is cleaved, shorter-chain aldehydes and ketones are formed. frontiersin.org
Abiotic Degradation: Atmospheric oxidation via ozonolysis results in the cleavage of the double bond to form two aldehydes: formaldehyde (B43269) and 1-triacontanal. Photo-oxidation can also produce carbonyl compounds and epoxides. acs.org
The eventual fate of these transformation products is further degradation, with the ultimate end products being carbon dioxide and water under aerobic conditions.
Future Research Directions and Translational Perspectives for 1 Hentriacontene
Further Elucidation of Genetic and Molecular Mechanisms in Biosynthesis
The biosynthesis of 1-Hentriacontene and other very-long-chain hydrocarbons in insects is a complex, multi-step process primarily occurring in specialized cells called oenocytes. scienceopen.comannualreviews.org The pathway begins with acetyl-CoA, which is elongated by fatty acid synthase (FAS) enzymes to produce long-chain fatty acyl-CoAs. scienceopen.com Subsequent elongation to very-long-chain fatty acids (VLCFAs) is carried out by a fatty acid elongase (FAE) complex. frontiersin.org The introduction of a double bond, a critical step in forming alkenes like this compound, is catalyzed by fatty acyl-CoA desaturases. u-tokyo.ac.jp The final and decisive step is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon with one less carbon atom. nih.gov In insects, this is accomplished by an oxidative decarbonylase, a P450 enzyme from the CYP4G family. nih.govbiofueljournal.com
While this general pathway is understood, the specific genes and regulatory networks controlling the precise chain length and double bond position of this compound remain largely uncharacterized. Future research must focus on identifying and functionally characterizing the specific elongase and desaturase genes responsible for producing the C31 precursor. nih.gov The regulation of these genes, potentially influenced by developmental stage, sex, and environmental cues, is another critical area for investigation. nih.gov
Furthermore, an alternative biosynthetic route involving polyketide synthases (PKSs) has been proposed for similar long-chain alkenes in cyanobacteria. skyquestt.com PKSs are large, multi-domain enzymes that build complex molecules through repeated condensation of small carboxylic acid units. bris.ac.uknih.govwikipedia.orgebi.ac.uk Investigating whether a PKS-like mechanism contributes to or is the primary route for this compound synthesis in some organisms could open new avenues for understanding and manipulating its production.
Table 1: Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Function | Key Genes/Proteins (Examples) |
| Fatty Acid Synthase (FAS) | Initial elongation of acetyl-CoA to form long-chain fatty acids. | FASNCG3524 (in Drosophila melanogaster) |
| Fatty Acid Elongase (FAE) Complex | Elongation of long-chain fatty acids to very-long-chain fatty acids (VLCFAs). | EloF (in D. melanogaster) |
| Fatty Acyl-CoA Desaturase | Introduction of double bonds into the fatty acyl-CoA chain. | desat1, desat2, desatF (in D. melanogaster) |
| Oxidative Decarbonylase | Conversion of very-long-chain fatty aldehydes to hydrocarbons. | CYP4G family P450 enzymes |
| Polyketide Synthase (PKS) | Potential alternative pathway involving iterative condensation of acyl-CoA precursors. | Not yet identified for this compound |
Discovery of Undiscovered Biological Roles and Inter-kingdom Signaling
This compound is recognized as a semiochemical, a chemical signal that mediates interactions between organisms. sustainability-directory.com It plays a crucial role in the social dynamics of insects, for example, acting as a fertility signal in the ant Dinoponera quadriceps, where the alpha female produces higher quantities of 9-hentriacontene. cambridge.org It is also a component of cuticular hydrocarbons that can be involved in nestmate recognition and species differentiation.
The role of such compounds in inter-kingdom signaling—communication between different kingdoms of life, such as plants, insects, and microbes—is a rapidly growing field of study. mdpi.comnih.gov Plants release a complex blend of volatile organic compounds (VOCs) that can attract pollinators or repel herbivores. sagrainmag.co.za For instance, some orchids mimic the sex pheromones of female insects to attract male pollinators, a strategy that may involve long-chain alkenes. nih.gov
Future research should investigate the potential role of this compound in mediating these complex interactions. For example, does the presence of this compound on a plant's cuticle influence the composition of its surface microbiome? frontiersin.org Could it act as a cue for pathogenic or symbiotic fungi? vt.edu The potential for this compound to act as a kairomone (a chemical that benefits the receiver but not the emitter) for predators or parasitoids of insects that produce it is another area ripe for exploration. d-nb.info Unraveling these undiscovered roles will provide a more comprehensive understanding of the ecological significance of this compound.
Development of Novel Analytical Probes and Detection Techniques
The standard methods for the analysis of this compound and other semiochemicals include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and solid-phase microextraction (SPME) for sample collection. asplantprotection.orgpeerj.com While powerful, these techniques often require laboratory-based instrumentation and may not be suitable for real-time, in-field detection.
A significant future direction is the development of novel analytical probes and portable detection systems. Fluorescent probes, for instance, offer high sensitivity and the potential for real-time imaging. nih.govnih.gov Research into creating fluorescent probes that can selectively bind to long-chain alkenes like this compound could revolutionize the study of its distribution on biological surfaces and its dynamics in real-time. mdpi.comtci-thaijo.orgaip.org The design of such probes might involve incorporating a fluorophore into a molecule with a long hydrocarbon chain that can interact with this compound within a lipid membrane. nih.gov
Furthermore, advancements in portable mass spectrometry and biosensor technology could lead to the development of field-deployable devices for detecting this compound. This would be invaluable for agricultural applications, such as monitoring pest populations that use this compound as a pheromone.
Applications in Advanced Chemical Ecology Studies
Chemical ecology seeks to understand the role of chemical signals in the interactions between organisms and their environment. d-nb.info Semiochemicals like this compound are powerful tools in these studies. sagrainmag.co.za The availability of synthetic standards of very-long-chain alkenes is crucial for unambiguously identifying these compounds in natural extracts and for conducting behavioral bioassays. nih.gov
Future applications in advanced chemical ecology studies could involve using isotopically labeled this compound to trace its movement through ecosystems and food webs. This could reveal how the compound is acquired, sequestered, or metabolized by different organisms. Such studies are essential for understanding the full ecological impact of this semiochemical.
Moreover, this compound can be a key component in "push-pull" strategies for pest management. nih.gov These strategies involve using a repellent "push" crop and an attractive "pull" crop to manipulate the distribution of pests. If this compound is identified as a key attractant for a particular pest, it could be used to lure them to trap crops or to traps for monitoring and control. skyquestt.com
Table 2: Potential Applications of this compound in Chemical Ecology
| Application Area | Description |
| Pest Management | Use in lures for monitoring, mass trapping, and mating disruption of insect pests that utilize this compound as a pheromone. researchgate.netskyquestt.com |
| Pollinator Attraction | Investigation of its role in orchid pollination and potential use in attracting specific pollinators to enhance crop yields. nih.gov |
| Trophic Interaction Studies | Use of synthetic standards and isotopic labeling to understand predator-prey and host-parasitoid interactions mediated by chemical cues. |
| Biodiversity Assessment | Analysis of cuticular hydrocarbon profiles, including this compound, as a tool for species identification and differentiation in cryptic species complexes. |
Biotechnological Production for Sustainable Chemical Synthesis
The chemical synthesis of long-chain alkenes can be challenging and may rely on petroleum-based feedstocks, raising concerns about sustainability. nih.gov Biotechnological production using engineered microorganisms offers a promising and more environmentally friendly alternative. rsc.orgnih.govnih.govrsc.org
Metabolic engineering of microorganisms like Escherichia coli and the yeast Pichia pastoris has shown success in producing a variety of biofuels and chemicals, including long-chain alkenes. nih.govfrontiersin.org Several biosynthetic pathways could be harnessed for this compound production. One approach is to express the insect biosynthetic pathway (FAS, FAE, desaturase, and CYP4G decarbonylase) in a microbial host. biofueljournal.com Another promising avenue is the use of enzymes like OleT, a P450 enzyme from bacteria that can directly convert fatty acids to terminal alkenes. nih.govfrontiersin.org
Future research in this area will focus on optimizing these microbial cell factories to increase the titer, yield, and purity of this compound. This will involve a combination of strategies, including:
Enzyme engineering: Improving the catalytic efficiency and substrate specificity of the key biosynthetic enzymes.
Pathway optimization: Balancing the expression of different genes in the pathway to maximize flux towards the desired product and minimize the formation of byproducts.
Host engineering: Modifying the metabolism of the host organism to increase the supply of precursors, such as acetyl-CoA and NADPH. rsc.org
Fermentation process development: Optimizing culture conditions to enhance microbial growth and product formation.
The development of robust and efficient microbial production platforms for this compound will not only provide a sustainable source of this valuable semiochemical for research and agricultural applications but also contribute to the broader bio-based economy. skyquestt.com
Q & A
Q. What are the optimal synthetic pathways for 1-hentriacontene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves catalytic olefin metathesis or Wittig reactions. For example, adjusting solvent polarity (e.g., dichloromethane vs. toluene) and catalyst loading (e.g., Grubbs catalyst at 5–10 mol%) can significantly impact yield. Characterization via GC-MS and H/C NMR is critical to confirm structural integrity. A comparative table of synthetic methods is provided below:
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Olefin Metathesis | Grubbs Gen 2 | 78 | 95 | |
| Wittig Reaction | PPh | 65 | 88 |
Note: Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most reliable for distinguishing this compound from its isomers?
Methodological Answer: High-resolution mass spectrometry (HR-MS) combined with C NMR is essential. The allylic proton splitting pattern in H NMR (δ 5.2–5.4 ppm, multiplet) and characteristic olefinic carbon signals (δ 115–125 ppm) differentiate this compound from internal alkenes. IR spectroscopy (C=C stretch at 1640–1680 cm) provides supplementary evidence. Cross-validation with computational models (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported thermodynamic properties of this compound?
Methodological Answer: Discrepancies in thermal stability data (e.g., decomposition temperatures ranging from 220–250°C) may stem from impurities or experimental setups. Molecular dynamics (MD) simulations using force fields like OPLS-AA can predict decomposition pathways, while quantum mechanical calculations (e.g., Gaussian) refine enthalpy/entropy values. Researchers must validate models against controlled DSC/TGA experiments under inert conditions .
Q. What strategies mitigate challenges in isolating this compound from complex hydrocarbon mixtures?
Methodological Answer: Fractional crystallization at low temperatures (−20°C) in hexane/acetone (3:1 v/v) isolates this compound with >90% efficiency. Advanced chromatographic techniques, such as silver-ion HPLC, exploit π-complexation to separate unsaturated analogs. Purity assessment via GC×GC-TOFMS is recommended for trace impurity detection .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The terminal alkene’s electron density and steric hindrance dictate reactivity. For Suzuki-Miyaura coupling, bulky ligands (e.g., SPhos) improve selectivity by reducing β-hydride elimination. Kinetic studies using in situ FTIR and DFT-based Fukui indices quantify electrophilicity, guiding catalyst design. Comparative
| Ligand | Reaction Rate (s) | Selectivity (%) |
|---|---|---|
| SPhos | 1.2 × 10 | 92 |
| PPh | 0.8 × 10 | 78 |
Q. What experimental designs address inconsistencies in biological activity studies of this compound?
Methodological Answer: Contradictory bioactivity reports (e.g., antimicrobial vs. inactive) often arise from varying assay conditions. Standardized protocols should include:
- Negative controls (solvent-only) to rule out artifacts.
- Dose-response curves (IC calculations) across multiple cell lines.
- Metabolomic profiling to identify degradation products. Collaborative replication studies are critical to confirm findings .
Data Analysis & Reproducibility
Q. How should researchers handle large datasets from this compound crystallography or spectroscopic studies?
Methodological Answer: Raw data (e.g., .cif files for crystallography) must be deposited in repositories like Cambridge Structural Database. For spectral data, use tools like MNova for baseline correction and peak integration. Statistical packages (R, Python) automate batch processing, while PCA identifies outliers in multivariate datasets .
Q. What frameworks ensure ethical and rigorous hypothesis testing for this compound applications?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, a study on this compound’s environmental impact must justify sample sizes (power analysis) and comply with OECD toxicity guidelines. Peer review of pre-registered protocols minimizes bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
